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molecular formula C8H12O2 B8316369 4-(Oxolan-3-yl)but-3-en-2-one

4-(Oxolan-3-yl)but-3-en-2-one

Cat. No. B8316369
M. Wt: 140.18 g/mol
InChI Key: REAALJBAWUEWMU-NSCUHMNNSA-N
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Patent
US08536351B2

Procedure details

Diethyl malonate (6.50 ml, 43 mmol) is added dropwise to a cooled (ice-bath) solution of sodium (1.07 g, 46 mmol) in anhydrous ethanol (60 ml) and once the addition is complete the cooling bath is removed and the reaction mixture is stirred at room temperature for 25 minutes. The mixture is cooled in an ice bath and a solution of 4-(tetrahydrofuran-3-yl)-3-buten-2-one (5.0 g, 36 mmol) in ethanol (30 ml) is added dropwise. Once the addition is complete the cooling bath is removed and the reaction mixture is stirred at room temperature for 19 hours. The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water added to dissolve any precipitate formed and the reaction mixture is extracted into dichloromethane. The organic extracts are dried over anhydrous magnesium sulphate, filtered and the filtrate is concentrated in vacuo to afford a yellow oil which is taken up in isopropanol (35 ml) and a 2M aqueous solution of sodium hydroxide (100 ml) is added. The reaction mixture is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to remove isopropanol then heated to 70° C. A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture reached pH 1. The reaction mixture is heated for 1½ hours at 70° C., then cooled to room temperature, diluted with water and the product is extracted into ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate is concentrated in vacuo to give 5-(tetrahydrofuran-3-yl)cyclohexane-1,3-dione as a yellow solid.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=[CH:19][C:20](=[O:22])[CH3:21])[CH2:14]1.[OH-].[Na+]>C(O)C.C(O)(C)C>[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]2[CH2:2][C:3](=[O:4])[CH2:21][C:20](=[O:22])[CH2:19]2)[CH2:14]1 |f:3.4,^1:11|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O1CC(CC1)C=CC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
once the addition
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 19 hours
Duration
19 h
ADDITION
Type
ADDITION
Details
The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water
ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any precipitate
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 70° C
ADDITION
Type
ADDITION
Details
A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 1½ hours at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
O1CC(CC1)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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